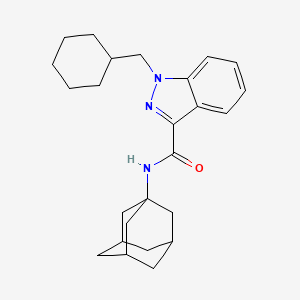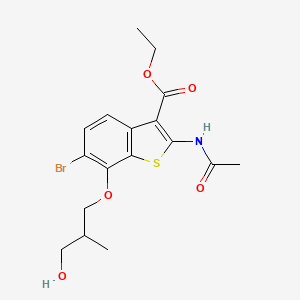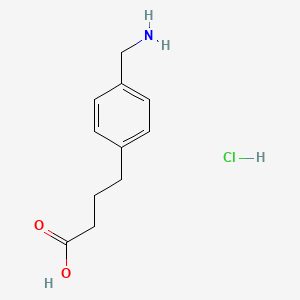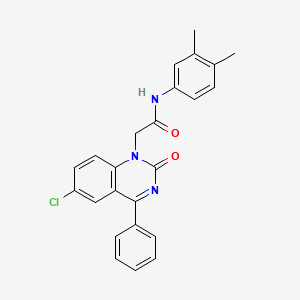![molecular formula C22H22ClN5O2 B2672614 1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 903193-96-4](/img/structure/B2672614.png)
1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 2-chlorobenzyl group and a 3,4-dimethoxyphenethyl group. The presence of these substituents imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine under basic conditions.
Substitution with the 2-chlorobenzyl group: This step involves the nucleophilic substitution of the 2-chlorobenzyl group onto the pyrazolo[3,4-d]pyrimidine core, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Attachment of the 3,4-dimethoxyphenethyl group: This can be achieved through a nucleophilic substitution reaction, where the 3,4-dimethoxyphenethylamine reacts with the intermediate product from the previous step, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s effects are mediated through various pathways, such as inhibition of enzyme activity, receptor antagonism, or modulation of ion channel function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
1-(2-chlorobenzyl)-N-(3,4-dimethoxyphenethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound also features a chlorobenzyl group and a dimethoxyphenyl group but has a different core structure .
6-[(4-Chlorobenzyl)sulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-1,3,5-triazine: This compound shares structural similarities but differs in the core heterocyclic system and the nature of the substituents.
The uniqueness of this compound lies in its specific combination of substituents and the pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-29-19-8-7-15(11-20(19)30-2)9-10-24-21-17-12-27-28(22(17)26-14-25-21)13-16-5-3-4-6-18(16)23/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBAEZKLGWIMRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2672534.png)
![(5Z)-3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2672535.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2672538.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2672540.png)

![4-chlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2672542.png)
![1-(4-methoxyphenyl)-3-methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2672544.png)
![2-(4-chlorophenyl)-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B2672545.png)
![N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2672546.png)




